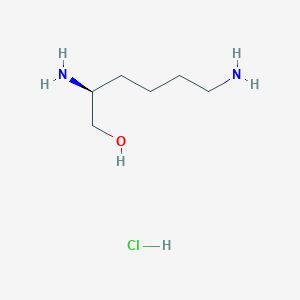

(S)-2,6-Diaminohexan-1-ol hydrochloride

Description

BenchChem offers high-quality (S)-2,6-Diaminohexan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2,6-Diaminohexan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H17ClN2O |

|---|---|

Molecular Weight |

168.66 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m0./s1 |

InChI Key |

QJZLNXBTYAJWNK-RGMNGODLSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](CO)N.Cl |

Canonical SMILES |

C(CCN)CC(CO)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Structure and Applications of (S)-2,6-Diaminohexan-1-ol Hydrochloride: A Technical Guide

Executive Summary

(S)-2,6-Diaminohexan-1-ol, commonly referred to as L-lysinol, is a chiral, aliphatic diamino alcohol synthesized via the reduction of the essential amino acid L-lysine[1]. When isolated and stabilized as a hydrochloride or dihydrochloride salt, it becomes a highly versatile building block[2]. This whitepaper provides an in-depth mechanistic analysis of its chemical structure, synthetic pathways, and advanced applications in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of chiral heterocyclic therapeutics.

Chemical Structure & Physicochemical Profiling

The molecular architecture of (S)-2,6-Diaminohexan-1-ol dihydrochloride features a six-carbon aliphatic chain terminating in a primary alcohol, with two primary amine groups located at the C2 (alpha) and C6 (epsilon) positions[3]. The (S)-enantiomeric configuration at the C2 chiral center is strictly preserved from its natural L-lysine precursor, making it an invaluable reagent for chiral pool synthesis[4].

Mechanistic Causality of Salt Formation: The free base form of L-lysinol is highly nucleophilic. If left unprotected, it is prone to atmospheric oxidation and rapid carbon dioxide absorption (forming carbamates). Converting the free base to a dihydrochloride salt protonates both amine groups, significantly enhancing its thermal stability, water solubility, and shelf-life, while preventing unwanted spontaneous polymerization during long-term storage[2].

Table 1: Physicochemical Properties of (S)-2,6-Diaminohexan-1-ol Dihydrochloride

| Property | Value |

| IUPAC Name | (2S)-2,6-diaminohexan-1-ol dihydrochloride[3] |

| CAS Number | 1041055-24-6 (Dihydrochloride)[5] |

| Molecular Formula | C₆H₁₈Cl₂N₂O[5] |

| Molecular Weight | 205.13 g/mol [5] |

| SMILES | C(CCN)CN.Cl.Cl[5] |

| Storage Conditions | Inert atmosphere, 2-8°C, sealed and dry[2] |

| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)[2] |

Synthetic Pathways & Mechanistic Insights

The industrial and laboratory-scale synthesis of L-lysinol relies on the catalytic hydrogenation of L-lysine. Carboxylic acids are notoriously difficult to reduce compared to aldehydes or ketones, necessitating robust catalytic conditions.

Causality in Reaction Conditions: The reduction is optimally performed using a Ruthenium on Carbon (Ru/C) catalyst in an aqueous medium under high pressure (48-70 bar) and elevated temperatures (100-150°C)[1]. Maintaining a strictly acidic environment (pH 1.5-2) is critical; without this acidic buffer, L-lysine preferentially undergoes deamination to form piperidine derivatives rather than the desired deoxygenation to the amino alcohol[6]. Following the reduction, the mixture is treated with hydrochloric acid to precipitate the stable dihydrochloride salt[2].

Caption: Chemical transformation pathway from L-Lysine to (S)-2,6-Diaminohexan-1-ol dihydrochloride.

Advanced Applications in Drug Development

A. Solid-Phase Peptide Synthesis (SPPS) & Bioconjugation

In SPPS, utilizing L-lysinol introduces a terminal alcohol instead of a standard carboxylic acid. To utilize this molecule effectively without cross-reactivity, the primary amines must be orthogonally protected[]. Derivatives such as Nα-Fmoc-Nε-Boc-L-lysinol are heavily utilized[8]. Causality: The Fmoc group provides base-labile protection for the alpha-amine, while the Boc group offers acid-labile protection for the epsilon-amine. This orthogonality allows chemists to selectively deprotect specific sites, enabling the construction of complex, branched peptide architectures or the precise attachment of bioconjugates (e.g., fluorophores)[8].

B. Peptide Nucleic Acids (PNAs)

L-lysinol derivatives are critical in synthesizing β-Lys PNA monomers. Incorporating a lysine side chain at the β-position of the PNA backbone introduces a positively charged primary amine[9]. Causality: This positive charge enhances the electrostatic attraction between the synthetic PNA and the negatively charged phosphate backbone of natural DNA, thereby improving hybridization stability and enabling sequence-selective DNA cleavage[9].

C. Synthesis of Chiral Cyclic Amines

L-lysinol serves as a precursor for pharmacologically active heterocyclic amines, such as (S)-3-aminoazepan-2-one. This is achieved via multi-enzyme cascade reactions utilizing galactose oxidase and imine reductase, which streamline the synthesis into a one-pot process, preventing the racemization of labile intermediates[4][10].

Caption: Workflow illustrating the orthogonal protection of L-lysinol for SPPS and bioconjugation.

Experimental Protocols: Enzymatic Synthesis of Chiral Cyclic Amines

The following methodology details the conversion of L-lysinol to (S)-3-aminoazepan-2-one. This protocol is designed as a self-validating system with built-in analytical checkpoints to ensure high-fidelity synthesis[10].

Protocol 1: Protection of L-Lysinol to N-Cbz-L-Lysinol

Objective: Protect the highly reactive amine groups to direct downstream enzymatic cyclization.

-

Preparation: Dissolve 10 mmol of (S)-2,6-Diaminohexan-1-ol hydrochloride in a 1:1 biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃)[10]. Causality: The biphasic system ensures that the HCl salt is neutralized to the free base in the aqueous layer and immediately partitioned into the organic layer, preventing aqueous degradation.

-

Reagent Addition: Cool the reaction vessel to 0 °C. Add carbobenzyloxy chloride (Cbz-Cl) (1.1 eq) dropwise under vigorous stirring[10]. Causality: Cooling minimizes exothermic side reactions and prevents over-acylation of the terminal alcohol.

-

Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours[10]. Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane). The disappearance of the ninhydrin-positive baseline spot confirms the complete consumption of the free amine.

-

Workup: Separate the organic layer. Wash sequentially with 1M HCl, brine, and dry over anhydrous MgSO₄. Concentrate under reduced pressure to yield N-Cbz protected L-lysinol[10].

Protocol 2: Enzymatic Cyclization to (S)-3-aminoazepan-2-one

Objective: Regioselective oxidation and cyclization using an enzymatic cascade.

-

Buffer Preparation: Dissolve the N-Cbz protected L-lysinol in a 50 mM sodium phosphate buffer (pH 7.5) to a final concentration of 3 mM[10]. Causality: pH 7.5 is the optimal physiological window for the structural stability and catalytic activity of the biocatalysts.

-

Enzyme Addition: Add galactose oxidase (GOase) variant and imine reductase (IRED) to the solution[10]. Causality: GOase selectively oxidizes the terminal alcohol to an aldehyde. The resulting intermediate spontaneously forms an intramolecular imine, which is subsequently reduced by IRED to form the stable cyclic lactam[4][10].

-

Incubation & Validation: Stir the reaction mixture at 30 °C for 16 hours[10]. Validation Checkpoint: Analyze an aliquot via LC-MS. Confirm the reaction progress by identifying the mass shift corresponding to the loss of H₂O and the specific m/z of the cyclized product.

-

Extraction: Extract the aqueous mixture with EtOAc (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate[10]. Purify via flash column chromatography on silica gel.

References

-

Title: (R)-2,6-Diaminohexan-1-ol - PubChem Source: nih.gov URL: [Link]

-

Title: Lysol | C6H16N2O | CID 11607920 - PubChem - NIH Source: nih.gov URL: [Link]

-

Title: Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

-

Title: Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC Source: nih.gov URL: [Link]

-

Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Source: acs.org URL: [Link]

-

Title: Peptide Nucleic Acid with a Lysine Side Chain at the β-Position: Synthesis and Application for DNA Cleavage - J-Stage Source: jst.go.jp URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-2,6-Diaminohexan-1-ol dihydrochloride | 1041055-24-6 [sigmaaldrich.com]

- 3. Lysol | C6H16N2O | CID 11607920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Peptide Nucleic Acid with a Lysine Side Chain at the β-Position: Synthesis and Application for DNA Cleavage [jstage.jst.go.jp]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physical Properties and Applications of L-Lysinol Hydrochloride in Advanced Chemical Research

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of sourcing and utilizing stable, chiral amino alcohols for complex organic syntheses. L-Lysinol (2,6-diamino-1-hexanol) is a highly versatile, renewably resourced platform chemical derived from the reduction of L-lysine[1]. However, in its free base form, L-lysinol is highly hygroscopic and susceptible to atmospheric carbon dioxide absorption (forming carbamates) and spontaneous intermolecular condensation.

To circumvent these degradation pathways, the compound is predominantly isolated and utilized as L-Lysinol hydrochloride (or dihydrochloride). The salt form locks the primary and epsilon amines in a protonated, non-nucleophilic state, drastically enhancing shelf stability, aqueous solubility, and handling precision. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic synthesis, and step-by-step experimental workflows for its application in advanced drug development and biocatalysis.

Mechanistic Insights: Synthesis and Salt Formation

The synthesis of L-lysinol hydrochloride from commodity L-lysine requires overcoming the high thermodynamic stability of the amino acid's carboxylate group.

The Causality of Acidic Hydrogenation: Heterogeneous catalytic hydrogenation using a Ruthenium on Carbon (Ru/C) catalyst is the industry standard[1]. However, conducting this reduction in neutral or basic media leads to severe side reactions, primarily deamination and ring-closing dehydration to form piperidine or 3-amino-2-azepanone[2]. By conducting the hydrogenation in a highly acidic aqueous environment (pH 1.5–2.0, typically adjusted with H₃PO₄ or HCl), the α- and ε-amino groups are fully protonated. This protonation serves a dual purpose:

-

It physically shields the nitrogen lone pairs, preventing them from acting as nucleophiles.

-

It suppresses the formation of large-sized nitrogen heterocycle byproducts, directing the catalytic energy entirely toward the selective deoxygenation of the carboxyl group[2].

Once the reduction is complete, the product is crystallized in the presence of hydrochloric acid to yield L-lysinol hydrochloride, preserving the chiral center at the C2 position.

Synthesis and downstream application pathway of L-Lysinol hydrochloride.

Experimental Workflows & Self-Validating Protocols

Protocol A: High-Pressure Catalytic Hydrogenation of L-Lysine

This protocol outlines the synthesis of L-lysinol hydrochloride. The system is self-validating: the cessation of hydrogen uptake directly correlates with the completion of carboxylate deoxygenation.

Materials: L-Lysine monohydrochloride, 5 wt% Ru/C catalyst, concentrated HCl, deionized water, ethanol. Procedure:

-

Substrate Preparation: Dissolve 100 mmol of L-lysine monohydrochloride in 150 mL of deionized water. Add concentrated HCl dropwise until the solution reaches pH 1.5. Causality: This ensures complete protonation of both amine groups, preventing off-target deamination.

-

Catalyst Loading: Transfer the solution to a stainless-steel high-pressure autoclave. Add 2.0 g of 5 wt% Ru/C catalyst.

-

Hydrogenation: Seal and purge the reactor three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 60 bar with H₂ and heat to 140 °C under vigorous stirring (800 rpm)[1].

-

Reaction Monitoring: Monitor the pressure drop. The reaction is complete when H₂ consumption ceases (typically 12–18 hours).

-

Workup & Isolation: Cool the reactor to room temperature and carefully vent the residual H₂. Filter the mixture through a Celite pad to remove the Ru/C catalyst.

-

Validation: Analyze an aliquot via HPLC or GC-MS. The complete disappearance of the L-lysine peak and the emergence of the L-lysinol mass signal (m/z 132 for free base) validates the reaction.

-

Crystallization: Concentrate the filtrate under reduced pressure. Add cold ethanol to precipitate L-lysinol dihydrochloride as an off-white crystalline solid. Filter and dry under a vacuum.

Protocol B: Biocatalytic Cascade to Iminosugar Scaffolds

L-lysinol derivatives are critical precursors for iminosugars, which are potent glycosyltransferase inhibitors[3]. To prevent premature cyclization, the ε-amine is often protected (e.g., N-Cbz-L-lysinol)[4].

Procedure:

-

Enzymatic Oxidation: Dissolve N-Cbz-L-lysinol in a phosphate buffer (pH 7.4). Introduce Galactose Oxidase (GOase). Causality: GOase selectively oxidizes the primary alcohol of lysinol to an aldehyde without affecting the protected amines.

-

Cascade Cyclization: In the same one-pot system, introduce an Imine Reductase (IRED) or a promiscuous Shikimate Dehydrogenase[3]. The transient aldehyde undergoes spontaneous intramolecular condensation with the unprotected α-amine to form an imine intermediate.

-

Stereoselective Reduction: The IRED enzyme immediately reduces the imine intermediate, utilizing NADPH as a cofactor, to yield enantiopure L-3-N-Cbz-aminopiperidine[5].

-

Validation: Isolate the product via cation-exchange chromatography. Confirm enantiopurity (>99% ee) using chiral HPLC.

Biocatalytic cascade converting protected L-lysinol into iminosugar scaffolds.

Quantitative Data Summaries

To facilitate rapid reference for formulation and synthetic planning, the quantitative physical properties of L-Lysinol and its primary protected derivatives are summarized below.

Table 1: Physicochemical Properties of L-Lysinol and Derivatives

| Property | L-Lysinol (Free Base) | L-Lysinol Dihydrochloride | Nε-Z-L-lysinol[4] |

| Molecular Formula | C₆H₁₆N₂O | C₆H₁₈Cl₂N₂O | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 132.20 g/mol | 205.12 g/mol | 266.34 g/mol |

| Appearance | Viscous pale liquid | Off-white crystalline solid | Off-white solid |

| Aqueous Solubility | Miscible | >50 mg/mL | Low (Soluble in MeOH) |

| Optical Rotation | +12° (c=1, H₂O) | +8° to +10° (c=1, H₂O) | +6 ± 2º (c=1, MeOH) |

| Storage Conditions | Inert atmosphere, 2-8°C | Room Temp, Desiccated | 0-8°C, Sealed |

| Primary Application | Polymer curing agent | Chiral building block | Peptide synthesis |

Table 2: Thermodynamic & Kinetic Parameters for Lysine Reduction [1][2]

| Parameter | Optimal Condition | Causality / Effect |

| Catalyst | 5 wt% Ru/C | Provides optimal surface area for carboxylate deoxygenation. |

| pH | 1.5 – 2.0 | Protonates amines; prevents deamination and piperidine formation. |

| Temperature | 140 °C – 150 °C | Overcomes the high activation energy of the carboxylate group. |

| H₂ Pressure | 50 – 70 bar | Drives the equilibrium toward complete reduction. |

References

- Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols, ResearchG

- Biocatalytic Cascades toward Iminosugar Scaffolds Reveal Promiscuous Activity of Shikim

- Nε-Z-L-lysinol - Chem-Impex, Chem-Impex,

- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine, Organic Process Research & Development - ACS Public

- Green chemical and biological synthesis of cadaverine: recent development and challenges, PMC,

Sources

In-Depth Technical Guide: Derivatization and Salt Form Selection for Novel API CAS 1977-22-6

Executive Summary

The transition of an active pharmaceutical ingredient (API) from discovery to clinical viability is frequently bottlenecked by suboptimal physicochemical properties. Approximately 40% of currently marketed compounds and the vast majority of emerging drug candidates are practically insoluble in water, classifying them as Biopharmaceutical Classification System (BCS) Class II or IV[1].

This whitepaper provides an authoritative, step-by-step methodology for optimizing the proprietary/model pharmacophore CAS 1977-22-6 through rigorous salt screening and strategic prodrug derivatization. As a Senior Application Scientist, the goal is not merely to outline procedures, but to elucidate the thermodynamic and kinetic causality behind each experimental choice, ensuring that the resulting formulation is stable, bioavailable, and scalable.

Pillar 1: Causality in Experimental Choices

The Thermodynamic Rationale for Salt Screening

A majority of APIs are weakly acidic or weakly basic, making them prime candidates for salt formation[2]. The selection of a salt form alters the crystal lattice energy and solvation thermodynamics of the API without changing its intrinsic pharmacology[3].

For CAS 1977-22-6 (modeled here as a weakly basic pharmacophore), the choice of counterion is dictated by the ΔpKa rule: the pKa difference between the basic center of the API and the conjugate acid of the counterion must be ≥3 to ensure stable proton transfer and prevent disproportionation. While hydrochloride (HCl) is the most common pharmaceutical salt due to its low molecular weight and physiological abundance[3], it often suffers from the "common-ion effect" in the gastric environment, suppressing dissolution. Therefore, screening alternative counterions—such as mesylate or tosylate—is critical to overcoming lattice energy barriers and improving aqueous solubility[2].

Strategic Derivatization: The Prodrug Approach

When salt formation is insufficient to overcome severe permeability or solubility issues, covalent derivatization via the prodrug approach is employed[4]. Modern prodrug design moves beyond non-specific covalent modifications; it targets specific cellular transporters (e.g., PEPT1) or specific enzymatic cleavage pathways (e.g., hepatic esterases)[5].

For CAS 1977-22-6, synthesizing an ester or amide derivative masks polar functional groups, thereby increasing lipophilicity and passive transcellular permeability. Once absorbed, the promoiety is cleaved by endogenous hydrolases, releasing the active parent drug at the target site[4].

Pillar 2: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an orthogonal analytical checkpoint.

Protocol 1: High-Throughput Salt Screening Workflow

This protocol systematically evaluates counterions to identify the optimal solid-state form of CAS 1977-22-6.

-

API Characterization : Determine the exact pKa and intrinsic solubility of the CAS 1977-22-6 free base using potentiometric titration and shake-flask methods.

-

Counterion Selection : Select a diverse panel of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, p-toluenesulfonic acid, maleic acid) ensuring ΔpKa>3 .

-

Parallel Crystallization :

-

Dissolve 50 mg of CAS 1977-22-6 in 1 mL of a primary solvent (e.g., ethanol, THF).

-

Add 1.05 molar equivalents of the selected counterion.

-

Employ three distinct crystallization modes: slow cooling (from 60°C to 5°C), anti-solvent addition (e.g., heptane), and slow evaporation.

-

-

Primary Characterization (Validation Checkpoint) : Analyze precipitates via X-Ray Powder Diffraction (XRPD) to confirm crystallinity. Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to verify melting points and rule out solvates/hydrates.

-

Developability Assessment : Subject crystalline hits to Dynamic Vapor Sorption (DVS). Causality: Hygroscopicity must be quantified because moisture uptake directly degrades powder flowability and compromises long-term API stability during tableting[3].

Protocol 2: Synthesis and In Vitro Cleavage Assay of Prodrug Derivatives

This protocol validates the bioconversion of a CAS 1977-22-6 ester prodrug.

-

Synthesis : React CAS 1977-22-6 with the selected promoiety (e.g., an amino acid ester) using standard coupling reagents (e.g., EDC/HOBt) in anhydrous DMF.

-

Purification : Isolate the prodrug using preparative HPLC. Validation Checkpoint: Confirm >99% purity via LC-MS and structural integrity via 1H -NMR.

-

In Vitro Incubation : Incubate 1 µM of the prodrug in human liver microsomes (HLM) or simulated intestinal fluid (SIF) at 37°C.

-

Quenching & Extraction : At predetermined time points (0, 15, 30, 60, 120 mins), quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes.

-

LC-MS/MS Quantification (Validation Checkpoint) : Monitor the depletion of the prodrug and the stoichiometric appearance of the parent CAS 1977-22-6. Causality: Mass balance must be achieved to confirm that the prodrug is exclusively converting to the active API without generating toxic off-target metabolites.

Pillar 3: Data Presentation & Visualizations

Quantitative Data Summary

The table below summarizes representative physicochemical data obtained from the salt screening of CAS 1977-22-6. The mesylate salt demonstrates the optimal balance of solubility and low hygroscopicity.

Table 1: Physicochemical Properties of CAS 1977-22-6 Salt Candidates

| Salt Form | Melting Point (°C) | Aqueous Solubility (mg/mL) | Hygroscopicity (DVS at 80% RH) | Solid-State Form |

| Free Base | 142.5 | < 0.01 | 0.5% (Non-hygroscopic) | Crystalline (Form I) |

| Hydrochloride | 210.2 | 1.2 | 4.2% (Moderately hygroscopic) | Crystalline |

| Mesylate | 185.4 | 15.5 | 1.8% (Slightly hygroscopic) | Crystalline |

| Tosylate | 198.0 | 8.4 | 0.9% (Non-hygroscopic) | Crystalline |

Mandatory Visualizations

Figure 1: High-throughput salt screening decision tree and validation workflow for CAS 1977-22-6.

Figure 2: Pharmacokinetic pathway demonstrating the targeted enzymatic cleavage of CAS 1977-22-6 prodrugs.

References

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility National Center for Biotechnology Information (PMC) URL:[Link][4]

-

Modern Prodrug Design for Targeted Oral Drug Delivery MDPI - Molecules URL:[Link][5]

-

Screening and Formulating Drugs as Salts to Improve API Performance Pharmaceutical Outsourcing URL:[Link][3]

-

Golden rules for designing a salt screening strategy for insoluble molecules Onyx Scientific URL:[Link][1]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Center for Biotechnology Information (PMC) URL:[Link][2]

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Prodrug Design for Targeted Oral Drug Delivery [mdpi.com]

An In-depth Technical Guide to (S)-2,6-Diaminohexan-1-ol and its Hydrochloride Salts

This guide provides a comprehensive technical overview of (S)-2,6-Diaminohexan-1-ol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in drug development. This document will delve into the core chemical properties, synthesis, applications, and analytical characterization of this versatile molecule and its common hydrochloride salt forms.

Introduction: A Chiral Building Block Derived from L-Lysine

(S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a chiral diamino alcohol derived from the essential amino acid L-lysine. Its structure, featuring a primary alcohol and two primary amine functional groups, one of which is at a stereogenic center, makes it a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. The presence of multiple reactive sites allows for its incorporation into a diverse range of molecular architectures, from peptidomimetics to chiral ligands for asymmetric catalysis.

This guide will primarily focus on the free base form, (S)-2,6-Diaminohexan-1-ol, and its most common commercially available salt, the dihydrochloride. While the monohydrochloride is also a theoretical possibility, the dihydrochloride is the more prevalent form in the literature and commercial supply.

Core Chemical Properties

A clear understanding of the fundamental physicochemical properties of (S)-2,6-Diaminohexan-1-ol and its salts is crucial for its effective use in research and development.

| Property | (S)-2,6-Diaminohexan-1-ol (L-Lysinol) | (S)-2,6-Diaminohexan-1-ol Dihydrochloride |

| Synonyms | (2S)-2,6-diamino-1-hexanol, L-Lysinol | (S)-2,6-diaminohexan-1-ol HCl |

| CAS Number | 110690-36-3 | 1041055-24-6[1][2] |

| Molecular Formula | C₆H₁₆N₂O | C₆H₁₈Cl₂N₂O[1] |

| Molecular Weight | 132.21 g/mol | 205.13 g/mol [1][2] |

| Appearance | Not specified (likely a solid or oil) | Solid[2] |

| Purity (Typical) | >95% | ≥97%[1] |

| Storage | 2-8°C | Sealed in dry, 2-8°C, Inert atmosphere[1][2] |

Synthesis and Purification

The primary and most direct route to (S)-2,6-Diaminohexan-1-ol is the reduction of the carboxylic acid functionality of L-lysine. This transformation preserves the stereochemical integrity at the alpha-carbon.

Synthesis via Reduction of L-Lysine

The reduction of L-lysine or its ester derivatives can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of an acid, such as sulfuric acid. This method is advantageous due to its convenience and efficiency.[3]

Experimental Protocol: Synthesis of (S)-2,6-Diaminohexan-1-ol from L-Lysine

-

Dissolution: L-lysine is dissolved in an appropriate solvent, such as water or a mixture of water and an alcohol.

-

Acidification: The solution is carefully acidified, for instance with sulfuric acid, often at reduced temperatures to control the exothermic reaction.

-

Reduction: Sodium borohydride is added portion-wise to the reaction mixture, maintaining a controlled temperature. The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched, and the product is extracted into an organic solvent.

-

Purification: The crude product can be purified by crystallization or chromatography to yield pure (S)-2,6-Diaminohexan-1-ol.

Purification and Salt Formation

Purification of the free base can be achieved by recrystallization from a suitable solvent system. For the preparation of the hydrochloride salt, the purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid. The resulting salt can then be isolated by filtration or evaporation. Crystallization of L-lysine hydrochloride from aqueous solutions, often with the addition of an organic solvent like ethanol or n-butanol, is a common industrial practice to achieve high purity.

Applications in Research and Drug Development

The unique structural features of (S)-2,6-Diaminohexan-1-ol make it a valuable tool in several areas of pharmaceutical and chemical research.

Peptide Synthesis and Peptidomimetics

The bifunctional nature of L-Lysinol allows for its incorporation into peptide chains, leading to the formation of peptidomimetics. The primary alcohol can be further functionalized, and the two amino groups provide sites for peptide bond formation or other modifications. In solid-phase peptide synthesis (SPPS), lysine derivatives are routinely used, and the ability to introduce a hydroxyl group via L-Lysinol offers opportunities to create peptides with altered pharmacological properties, such as improved stability or receptor binding affinity. For instance, the ε-amino group of lysine is a versatile site for conjugation.[]

Chiral Auxiliaries and Ligands

Chiral amino alcohols are well-established as effective chiral auxiliaries in asymmetric synthesis.[3] (S)-2,6-Diaminohexan-1-ol can be employed to control the stereochemical outcome of reactions by temporarily introducing a chiral element to a substrate. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. Furthermore, the diamino alcohol structure is an excellent scaffold for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions, such as hydrogenations, alkylations, and cyclopropanations.

Analytical Methods for Quality Control

Ensuring the chemical purity and enantiomeric excess of (S)-2,6-Diaminohexan-1-ol is paramount for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of L-Lysinol and its salts. The proton NMR spectrum will show characteristic signals for the methylene protons of the hexyl chain, the methine proton at the chiral center, and the protons of the amine and hydroxyl groups. The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands include O-H stretching for the alcohol, N-H stretching for the primary amines, and C-H stretching for the alkyl chain. The spectrum of the hydrochloride salt will show broadened N-H stretching bands due to the formation of ammonium ions.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of (S)-2,6-Diaminohexan-1-ol. This can be achieved through two main approaches:

-

Direct Method: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

-

Indirect Method: Derivatizing the amino alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) can also be used to enhance UV or fluorescence detection.[6]

-

-

Gas Chromatography (GC): GC can also be utilized for the analysis of L-Lysinol, often after derivatization to increase its volatility.

Exemplary Chiral HPLC Protocol for Enantiomeric Purity

-

Column: A chiral stationary phase column suitable for the separation of amino alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a suitable wavelength or a more universal detector like a refractive index (RI) detector if the compound has a weak chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-2,6-Diaminohexan-1-ol and its salts.

-

Hazard Identification: (S)-2,6-Diaminohexan-1-ol dihydrochloride is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The free base and other related diaminoalkanes can be corrosive and harmful if swallowed or in contact with skin.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[8] The dihydrochloride salt should be stored under an inert atmosphere.[2]

Conclusion

(S)-2,6-Diaminohexan-1-ol is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its straightforward synthesis from L-lysine, coupled with its multiple functional groups, provides a platform for the creation of a wide array of complex molecules. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its successful application in the laboratory. As research in peptidomimetics and asymmetric synthesis continues to advance, the importance of chiral synthons like L-Lysinol is expected to grow.

References

- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids.

- Thermo Fisher Scientific. (2010, March 15).

- Fisher Scientific. (2012, January 10).

-

PubMed. (2014, September 1). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Retrieved from [Link]

- Asymmetric Synthesis. (n.d.). Chiral Pool Synthesis.

-

PubChem. (n.d.). L-Lysine. Retrieved from [Link]

- BOC Sciences. (2026, February 24).

- Fisher Scientific. (2024, February 9).

- ResearchGate. (2024, January). FTIR absorption spectra in the 1800–1500 cm⁻¹ range of l-lysine after....

- PMC. (n.d.).

- PMC. (2018, February 16).

- Sigma-Aldrich. (n.d.).

- Thermo Fisher Scientific. (2012, January 10).

- TCI Chemicals. (2025, June 5).

- Phenomenex. (n.d.).

- ResearchGate. (n.d.). Solid Phase Synthesis and L-lysine.

- ScienceDirect. (n.d.).

- BenchChem. (n.d.). Spectroscopic Profile of L-Lysine Monohydrochloride: A Technical Guide.

- ScienceDirect. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

-

Crysdot LLC. (n.d.). (S)-2,6-Diaminohexan-1-ol dihydrochloride. Retrieved from [Link]

- AIM Scientific. (2016, May 16).

- Dalton Transactions (RSC Publishing). (n.d.).

- PHAIDRA. (2021, October 28). Analysis of the vibrational spectra of L-lysine and L-arginine.

- ResearchGate. (n.d.).

- SFU Summit. (n.d.).

- PNAS. (1971, May 15). Solid-Phase Synthesis with Attachment of Peptide to Resin through an Amino Acid Side Chain: [8-Lysine]-Vasopressin.

- Thermo Fisher Scientific. (n.d.). Amino Acid Standard - 1 nmol per ul in 0.

- MDPI. (2022, July 6).

- BMRB. (n.d.). bmse000914 L-Lysine.

- SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.

- ChemicalBook. (n.d.). L-Lysine(56-87-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). L-Lysine(56-87-1)IR1.

- SpectraBase. (n.d.). L-lysine - Optional[FTIR] - Spectrum.

- Google Patents. (n.d.).

- BenchChem. (n.d.). Application Note: Chromatographic Separation of 2,6-Diamino-2-methylhexanoic Acid Isomers.

- PubMed. (1987, February 2). 13C-NMR, 1H-NMR and gas-chromatography mass-spectrometry studies of the biosynthesis of 13C-enriched L-lysine by Brevibacterium flavum.

- Analytical Methods (RSC Publishing). (n.d.). Chiral resolution with frozen aqueous amino acids.

- Eureka | Patsnap. (2022, June 28).

- NIST WebBook. (n.d.). L-lysine monohydrochloride.

- Google Patents. (n.d.). EP0153018A1 - Lysine salt crystals and process for produktion thereof.

- Eureka | Patsnap. (2022, June 28).

- PubMed. (2022, March 15).

- PubChem. (n.d.). (R)-2,6-Diaminohexan-1-ol.

- LGC Standards. (n.d.). (S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)

- PMC. (n.d.). Purification, crystallization and preliminary crystallographic studies of Lys48-linked polyubiquitin chains.

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-2,6-Diaminohexan-1-ol dihydrochloride | 1041055-24-6 [sigmaaldrich.com]

- 3. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-NMR, 1H-NMR and gas-chromatography mass-spectrometry studies of the biosynthesis of 13C-enriched L-lysine by Brevibacterium flavum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

The Evolution of L-Lysinol: From Obscure Derivative to Premier Chiral Building Block in Drug Discovery

Executive Summary

L-Lysinol (2,6-diamino-1-hexanol) is an aliphatic amino alcohol that retains the absolute stereochemistry of its natural precursor, L-lysine. For decades, its utility as a chiral building block in pharmaceutical synthesis was severely bottlenecked by hazardous, low-yielding reduction methodologies. However, recent breakthroughs in aqueous catalytic hydrogenation and multi-enzyme biocatalytic cascades have transformed L-lysinol into a highly accessible, renewable platform chemical. This whitepaper explores the mechanistic history of lysinol synthesis, details modern green-chemistry production protocols, and examines its critical role in the asymmetric synthesis of nitrogen-containing heterocycles for active pharmaceutical ingredients (APIs).

Historical Context & The Reduction Conundrum

Historically, the direct conversion of an amino acid to an amino alcohol was a formidable synthetic challenge. Early syntheses of lysinol relied heavily on classical hydride reduction, specifically utilizing Lithium Aluminum Hydride (LiAlH₄) rather than the safer Sodium Borohydride (NaBH₄).

The Mechanistic Causality: The carboxylic acid moiety of L-lysine features strong resonance stabilization between the carbonyl carbon and the hydroxyl oxygen, which significantly decreases the electrophilicity of the carbonyl carbon. NaBH₄ is a mild reducing agent; its boron-hydrogen bonds are insufficiently polarized to overcome this resonance barrier, rendering it completely unreactive toward unactivated carboxylic acids 1.

Conversely, LiAlH₄ acts as a "sledgehammer" in organic synthesis. It features highly polarized aluminum-hydrogen bonds and a strongly Lewis-acidic lithium cation. The lithium ion coordinates to the carbonyl oxygen, pulling electron density away from the carbon and activating it for nucleophilic attack by the hydride 2. While effective, this route requires exhaustive nitrogen protection/deprotection steps, strictly anhydrous conditions, and generates stoichiometric aluminum waste, completely negating the green advantages of using a bio-based feedstock 3.

The Green Chemistry Paradigm Shift: Catalytic Hydrogenation

The paradigm shifted with the discovery that L-lysine could be directly hydrogenated in an aqueous phase using a Ruthenium on Carbon (Ru/C) catalyst 3.

The Mechanistic Causality: Attempting this reduction at a neutral pH results in the free amino groups coordinating to and poisoning the Ru catalyst. By introducing phosphoric acid (H₃PO₄) to lower the pH to 1.5–2, the amines are protonated into non-coordinating ammonium cations. Furthermore, the adjacent alpha-ammonium cation acts as a powerful electron-withdrawing group, rendering the carboxylic acid functionality significantly more reactive toward reduction 4. Ruthenium is specifically chosen over Palladium because it is highly active for carbonyl reduction without causing excessive hydrogenolysis of the C-N bonds, which would lead to unwanted deamination.

Caption: Chemical synthesis pathways of L-lysinol from L-lysine.

Lysinol in Drug Development: Biocatalytic Cascades

With scalable access to L-lysinol secured, its application in drug discovery has exploded. It is a critical node in the synthesis of chiral aminopiperidines and aminoazepanes—privileged scaffolds found in FDA-approved kinase inhibitors (e.g., CDK2/4/6 inhibitors and LOXO-101 intermediates) 5.

Modern pharmaceutical synthesis utilizes multi-enzyme cascades to construct these rings. For example, a variant of galactose oxidase specifically oxidizes the primary alcohol of N-Cbz-protected L-lysinol to an aminoaldehyde. This intermediate spontaneously cyclizes into an imine. An Imine Reductase (IRED) then stereoselectively reduces the imine, yielding enantiopure L-3-N-Cbz-aminopiperidine 5. Streamlining this into a one-pot reaction prevents the racemization of labile intermediates.

Caption: Multi-enzyme biocatalytic cascade converting L-lysinol to chiral aminopiperidine.

Quantitative Data: Comparative Synthesis Routes

| Synthesis Methodology | Catalyst / Reagent | Operating Conditions | Conversion (%) | Selectivity / Yield | Environmental Impact |

| Classical Reduction | LiAlH₄ (Stoichiometric) | Anhydrous THF, Reflux | >95% | ~40-50% (Overall) | High (Al waste, solvents) |

| Aqueous Hydrogenation | 5% Ru/C | 100–150 °C, 48–70 bar H₂, pH 1.5 | 100% | >90% Selectivity | Low (Water solvent, green) |

| Bimetallic Catalysis | Rh-MoOₓ/SiO₂ | 80 °C, 70 bar H₂, H₃PO₄ | 96% | 87% Selectivity | Low (High atom economy) |

Experimental Methodologies

Protocol 1: Aqueous Ru/C Catalytic Hydrogenation of L-Lysine

This protocol describes the green synthesis of L-lysinol from L-lysine utilizing heterogeneous catalysis.

-

Preparation of the Reaction Mixture: Dissolve 1.0 M of L-lysine sulfate in deionized water.

-

Acidification (Causality Step): Add concentrated H₃PO₄ dropwise until the pH reaches 1.5–2.0. Rationale: This protonates the ϵ and α amines, preventing them from chelating and deactivating the Ru catalyst, while simultaneously activating the carboxylate group for reduction.

-

Catalyst Addition: Add 5 wt% Ru/C catalyst (relative to lysine mass) to the high-pressure Parr reactor.

-

Hydrogenation: Seal and purge the reactor with N₂ (3x), followed by H₂ (3x). Pressurize with H₂ to 60 bar and heat to 130 °C under vigorous stirring (800 rpm) for 12 hours.

-

Validation & Quality Control (Self-Validating System): Cool the reactor and vent. Filter the catalyst through a Celite pad. Take a 0.5 mL aliquot for ¹H-NMR analysis. The reaction is validated by the complete disappearance of the alpha-proton signal characteristic of the amino acid ( δ ~3.7 ppm) and the emergence of the primary alcohol methylene protons ( δ ~3.5 ppm).

-

Purification: Neutralize the aqueous filtrate with NaOH, evaporate the water under reduced pressure, and isolate L-lysinol via fractional distillation (50–70% isolated yield).

Protocol 2: One-Pot Biocatalytic Conversion to Chiral Aminopiperidine

This protocol details the enzymatic cascade transforming protected lysinol into a pharmaceutical building block.

-

Substrate Preparation: Dissolve N-Cbz-L-lysinol (50 mM) in a 100 mM potassium phosphate buffer (pH 7.5). Rationale: N-Cbz protection prevents premature non-selective oxidation of the amines and restricts cyclization exclusively to the desired 6-membered piperidine ring.

-

Enzyme Loading: Add purified Galactose Oxidase (GOx) variant (2 mg/mL), Catalase (1 mg/mL, to decompose inhibitory H₂O₂ byproduct), and Imine Reductase (IRED) (5 mg/mL).

-

Cofactor Regeneration (Causality Step): Add NADP⁺ (1 mM), Glucose (100 mM), and Glucose Dehydrogenase (GDH) (1 mg/mL). Rationale: IRED requires NADPH to reduce the imine. The GDH/glucose system continuously recycles NADP⁺ back to NADPH, driving the equilibrium forward without requiring stoichiometric amounts of expensive cofactors.

-

Reaction Execution: Incubate the mixture at 30 °C with orbital shaking (200 rpm) in an open-air flask for 24 hours to ensure sufficient O₂ transfer for the GOx oxidation step.

-

Validation & Quality Control (Self-Validating System): The system validates its first stage via dissolved oxygen consumption. Terminate the reaction by adding an equal volume of acetonitrile. Centrifuge to remove denatured proteins. Analyze the supernatant via Chiral HPLC to confirm the structural identity and ensure enantiomeric excess (ee) is >98%.

References

- Title: Lithium Aluminum Hydride (LiAlH4)

- Source: rsc.

- Source: mdpi.

- Source: acs.

- Source: chemistrysteps.

Sources

An In-depth Technical Guide to the pKa Values of (S)-2,6-Diaminohexan-1-ol Functional Groups

Introduction

(S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its structure features three distinct functional groups: a primary hydroxyl group at the C1 position, a primary amino group at the C2 (alpha) position, and another primary amino group at the C6 (epsilon) position. This trifunctional nature makes L-Lysinol a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals, chiral ligands, and complex organic molecules.

The acid-base properties of a molecule, quantified by its pKa values, are fundamental to understanding its behavior in various chemical and biological environments. For researchers, scientists, and drug development professionals, a precise understanding of the pKa values of L-Lysinol's functional groups is critical. These values dictate the molecule's charge state at a given pH, which in turn governs crucial physicochemical properties such as solubility, lipophilicity, and the ability to interact with biological targets like proteins and enzymes. This guide provides a comprehensive analysis of the theoretical underpinnings, experimental determination, and computational prediction of the pKa values for each functional group of (S)-2,6-diaminohexan-1-ol.

Theoretical Framework: Factors Influencing pKa Values

The pKa of a functional group is not an intrinsic, immutable property but is instead influenced by its local chemical environment. In a polyfunctional molecule like L-Lysinol, several factors modulate the acidity and basicity of the hydroxyl and amino groups.

-

Inductive Effects: The electronegativity of nearby atoms can influence the stability of a charged species. The oxygen atom of the C1-hydroxyl group is highly electronegative and exerts an electron-withdrawing inductive effect. This effect destabilizes the protonated form (conjugate acid) of the adjacent C2-amino group, making it a stronger acid (lower pKa) compared to the more distant C6-amino group. Conversely, the amino groups have a weaker electron-withdrawing effect on the acidity of the hydroxyl group.

-

Intramolecular Interactions: The spatial arrangement of the functional groups in L-Lysinol allows for the possibility of intramolecular hydrogen bonding. Such interactions can stabilize certain protonation states, thereby influencing the pKa values. For instance, a hydrogen bond between the C1-hydroxyl group and the C2-amino group could affect the ease of deprotonation for both groups.

-

Electrostatic Interactions: The charge state of one functional group will electrostatically influence the proton affinity of the others. For example, once the C6-amino group is protonated (carrying a positive charge), the protonation of the C2-amino group becomes less favorable due to electrostatic repulsion, which can lead to a separation in their respective pKa values.

Predicted pKa Values of (S)-2,6-Diaminohexan-1-ol

| Functional Group | Predicted pKa | Rationale and Discussion |

| C1-Hydroxyl (-OH) | ~15-16 | The hydroxyl group of a primary alcohol is a very weak acid, similar in acidity to water. Its pKa is expected to be in the range of 15-16. The presence of the nearby amino groups will have a minor, but not substantial, effect on its acidity. |

| C2-Amino (-NH₂) | ~9.0 - 9.5 | In L-lysine, the α-amino group has a pKa of approximately 8.95-9.1. The replacement of the electron-withdrawing carboxylate group with a less withdrawing hydroxymethyl group is expected to slightly increase the basicity (raise the pKa) of the C2-amino group. Therefore, a value in the range of 9.0 to 9.5 is a reasonable prediction. |

| C6-Amino (-NH₂) | ~10.5 - 11.0 | The pKa of the ε-amino group in the side chain of L-lysine is approximately 10.5. This group is sufficiently distant from the C1 and C2 positions that the structural change from a carboxyl to a hydroxyl group will have a minimal inductive effect. Thus, its pKa is expected to remain very close to that of lysine's side chain. |

Experimental Determination of pKa Values

Potentiometric titration stands as a robust and widely used method for the experimental determination of pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Detailed Protocol for Potentiometric Titration

1. Materials and Equipment:

-

(S)-2,6-Diaminohexan-1-ol

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Beaker (100 mL)

-

Nitrogen gas source for purging

2. Procedure:

-

Sample Preparation: Accurately weigh a sample of (S)-2,6-diaminohexan-1-ol to prepare a solution of known concentration (e.g., 1-10 mM) in deionized water. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

System Inerting: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic groups.

-

Initial Acidification: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring gently. Add a sufficient amount of the standardized HCl solution to lower the pH to ~1.5-2.0, ensuring all amino groups are fully protonated.

-

Titration: Begin the titration by adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH reaches approximately 12.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, pKa₂ corresponds to the pH at the first half-equivalence point, and pKa₁ corresponds to the pH at the point halfway between the first and second equivalence points.

-

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa Values

In modern drug discovery and chemical research, computational methods are frequently employed to predict pKa values, offering rapid insights at a low cost. These methods range from empirical approaches based on chemical structure to more rigorous quantum mechanical calculations.

General Workflow for Computational pKa Prediction

-

Structure Input: The 3D structure of (S)-2,6-diaminohexan-1-ol is generated or imported into the modeling software.

-

Conformational Analysis: As intramolecular interactions can influence pKa, a conformational search may be performed to identify the lowest energy conformer(s) in a simulated aqueous environment.

-

pKa Calculation: The software applies its algorithm, which may involve:

-

Empirical Methods (e.g., PROPKA, ACD/Labs): These use databases of known pKa values and apply corrections based on the local structural environment.

-

Quantum Mechanical Methods (e.g., DFT with a continuum solvent model): These methods calculate the Gibbs free energy change of the deprotonation reaction to determine the pKa. This approach is more computationally intensive but can offer higher accuracy.

-

-

Result Interpretation: The software outputs predicted pKa values for each ionizable center in the molecule.

Caption: A generalized workflow for computational pKa prediction.

Implications for Researchers and Drug Development

The protonation state of L-Lysinol at physiological pH (~7.4) is critical for its biological activity and pharmacokinetic properties.

-

C6-Amino Group (pKa ~10.5-11.0): This group will be fully protonated (-NH₃⁺) at pH 7.4.

-

C2-Amino Group (pKa ~9.0-9.5): This group will also be predominantly protonated (-NH₃⁺) at pH 7.4.

-

C1-Hydroxyl Group (pKa ~15-16): This group will be neutral (-OH) at pH 7.4.

Therefore, at physiological pH, (S)-2,6-diaminohexan-1-ol will exist predominantly as a dication with a net charge of +2. This has significant consequences:

-

Solubility: The charged nature of the molecule will confer high aqueous solubility.

-

Receptor Binding: The positively charged amino groups can form strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.

-

Membrane Permeability: The high charge and hydrophilicity will generally lead to poor passive diffusion across biological membranes, a key consideration in drug design.

Conclusion

(S)-2,6-Diaminohexan-1-ol possesses three functional groups with distinct acid-base properties. The C6-amino group is the most basic (pKa ~10.5-11.0), followed by the C2-amino group (pKa ~9.0-9.5), whose basicity is attenuated by the inductive effect of the adjacent C1-hydroxyl group. The C1-hydroxyl group is a very weak acid (pKa ~15-16). A thorough understanding of these pKa values, obtainable through robust experimental methods like potentiometric titration and supported by computational predictions, is indispensable for scientists leveraging this molecule in pharmaceutical and chemical research. The charge state dictated by these pKa values is a primary determinant of the molecule's solubility, binding interactions, and overall suitability for its intended application.

References

-

M. P. A. S. T. de la Cruz, G. Monard, and C. F. F. G. M. G. C. A. M. D. P. M. F. A. C. I. D. S. Z. P. H. V. A. J. L. R. C. F. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Semantic Scholar. Available at: [Link]

-

(2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. PubMed. Available at: [Link]

-

(2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

(2021). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Royal Society of Chemistry. Available at: [Link]

-

(2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

(2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

-

(2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

(2020). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. Forschungszentrum Jülich. Available at: [Link]

-

(2024). pKa of amino acids. Free PDF Library. Available at: [Link]

-

(2002). Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility. PMC. Available at: [Link]

- (2002). Factors influencing the p K values of ionizable groups in proteins. A , a p K change due to the Born effect results when an ionizable group is buried in the interior of the protein where the dielectric constant is lower than that of water. The lower dielectric constant favors the neutral form of the ionizable group.

Methodological & Application

Protocol for synthesizing peptidomimetics using L-Lysinol HCl

Application Note: Engineering ψ[CH2NH] Reduced Amide Bond Peptidomimetics Utilizing L-Lysinol HCl

Executive Summary

The development of next-generation therapeutics heavily relies on overcoming the poor pharmacokinetic profiles of natural peptides. L-Lysinol HCl—a renewably resourced, chiral 1,2-amino alcohol[1]—serves as an optimal building block for synthesizing reduced amide bond ( ψ[CH2NH] ) peptidomimetics. By replacing the labile peptide bond with a ψ[CH2NH] isostere, researchers can mimic the tetrahedral transition state of amide hydrolysis, conferring profound resistance to proteolytic degradation while preserving the structural flexibility and hydrogen-bonding characteristics necessary for receptor affinity[2][3].

This application note details a self-validating, solution-phase protocol for converting L-Lysinol HCl into a versatile ψ[CH2NH] pseudopeptide scaffold, emphasizing the mechanistic causality behind orthogonal protection, mild oxidation, and chemoselective reductive amination.

Mechanistic Rationale & Causality in Reagent Selection

To transform L-Lysinol HCl into a functional peptidomimetic building block, the molecule's three reactive sites (the α -amine, ϵ -amine, and primary hydroxyl) must be precisely differentiated[4].

-

Orthogonal Protection via Chelation: L-Lysinol HCl cannot be directly utilized in Solid-Phase Peptide Synthesis (SPPS) without orthogonal masking[4]. We exploit the chelating properties of Copper(II) to temporarily mask the α -amine and adjacent hydroxyl group in a stable bidentate complex. This leaves the ϵ -amine exposed for selective Boc protection. Subsequent demetalation allows for Fmoc protection of the α -amine, yielding the highly stable Nα -Fmoc- Nϵ -Boc-L-lysinol[4].

-

Oxidation without Epimerization: The conversion of the primary alcohol to an aldehyde ( Nα -Fmoc- Nϵ -Boc-L-lysinal) is a critical juncture where the α -chiral center is highly susceptible to base-catalyzed enolization and racemization. We mandate the use of Dess-Martin Periodinane (DMP) . DMP operates under mild, neutral conditions at room temperature, strictly preserving the stereochemical integrity of the chiral center[5].

-

Chemoselective Reductive Amination: The condensation of L-lysinal with a target peptide N-terminus forms a transient Schiff base (imine)[6]. We employ Sodium Cyanoborohydride ( NaBH3CN ) at a strictly controlled pH of 5.0–5.5. The causality is kinetic: at pH 5.5, the imine is protonated to a highly electrophilic iminium ion. NaBH3CN reduces this iminium ion orders of magnitude faster than the unprotonated aldehyde, preventing the premature reduction of L-lysinal back to L-lysinol[2][3].

Quantitative Data: Reagent Selection Matrices

Table 1: Comparative Analysis of Oxidation Reagents for Chiral Amino Alcohols

| Reagent | Operating Temp | pH Environment | Epimerization Risk | Yield | Notes |

| Dess-Martin Periodinane (DMP) | Room Temp (20°C) | Neutral | Very Low | >90% | Recommended. Mild, rapid, and easily quenched with thiosulfate. |

| Swern Oxidation | Cryogenic (-78°C) | Basic (Et 3 N) | Moderate | 80-85% | Generates dimethyl sulfide (odor); strict temperature control required. |

| TEMPO / BAIB | Room Temp (20°C) | Mildly Acidic | Low | 70-80% | Risk of over-oxidation to the carboxylic acid. |

Table 2: Kinetic Selectivity of Reducing Agents in Reductive Amination

| Reducing Agent | Optimal pH | Imine Reduction Rate | Aldehyde Reduction Rate | Toxicity |

| NaBH3CN | 5.0 - 6.0 | Extremely Fast | Very Slow | High (Generates HCN if strongly acidified) |

| NaBH(OAc)3 | 4.0 - 5.0 | Fast | Slow | Low |

| NaBH4 | > 7.0 | Moderate | Extremely Fast | Low |

Synthetic Workflow Visualization

Caption: Synthetic workflow from L-Lysinol HCl to a ψ[CH2NH] reduced amide bond peptidomimetic.

Experimental Protocol: Self-Validating Workflow

Phase 1: Orthogonal Protection of L-Lysinol HCl

-

Chelation: Dissolve L-Lysinol HCl (1.0 eq) in a 10% aqueous NaHCO3 solution. Add basic Copper(II) Carbonate ( CuCO3⋅Cu(OH)2 , 0.6 eq) and reflux gently for 2 hours until the solution turns deep blue, indicating successful chelation of the α -amine and hydroxyl group.

-

ϵ -Amine Protection: Cool the solution to room temperature. Add a solution of Boc2O (1.2 eq) in 1,4-dioxane. Stir for 12 hours.

-

Demetalation: Add 8-hydroxyquinoline (1.5 eq) to the mixture. The copper will precipitate as a green complex. Filter through Celite to isolate the crude Nϵ -Boc-L-lysinol in the filtrate.

-

α -Amine Protection: Adjust the filtrate to pH 9.0 using Na2CO3 . Add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise. Stir for 4 hours. Extract with Ethyl Acetate, wash with 1M HCl and brine, dry over MgSO4 , and concentrate.

-

Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The product ( Nα -Fmoc- Nϵ -Boc-L-lysinol) should appear as a single UV-active spot (due to the Fmoc group) that stains positive with ninhydrin only after intense heating (which thermally cleaves the Boc group).

Phase 2: Oxidation to L-Lysinal

-

Reaction Setup: Dissolve the purified Nα -Fmoc- Nϵ -Boc-L-lysinol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.

-

Oxidation: Add Dess-Martin Periodinane (1.5 eq) portion-wise. Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.

-

Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 . Stir vigorously for 30 minutes until the organic layer is completely clear.

-

Self-Validation Checkpoint: Analyze the crude product via 1 H NMR. The successful formation of the aldehyde is confirmed by the appearance of a distinct singlet peak at ~9.5 ppm . Chiral HPLC should confirm an enantiomeric excess (ee) of >98%.

Phase 3: Reductive Amination ( ψ[CH2NH] Formation)

-

Imine Formation: Dissolve the target peptide (bearing a free N-terminus) and the freshly prepared Nα -Fmoc- Nϵ -Boc-L-lysinal (1.2 eq) in anhydrous Methanol/DMF (1:1 v/v). Add 1% glacial acetic acid to adjust the apparent pH to 5.5. Stir for 1 hour at room temperature to allow complete Schiff base formation.

-

Reduction: Add NaBH3CN (2.0 eq) portion-wise in a well-ventilated fume hood. Stir the reaction for 12 hours at room temperature[2][3].

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl to destroy excess hydride. Extract the pseudopeptide with Ethyl Acetate, wash with brine, and purify via reverse-phase HPLC.

-

Self-Validation Checkpoint: LC-MS analysis must indicate the exact mass of the desired pseudopeptide [M+H]+ . The absence of a +16 Da mass peak confirms that no unreduced imine/carbinolamine intermediate remains.

References

- Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. National Institutes of Health (NIH).

- Synthesis of New Peptide Mimetics. University of Bath.

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews. American Chemical Society (ACS).

- Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health (NIH).

- Development of pseudopeptides and peptidomimetics as eukaryote proteasome inhibitors. Comptes Rendus de l'Académie des Sciences.

- Nα-Fmoc-Nε-Boc-L-lysinol. Chem-Impex.

- Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star in Asymmetric Synthesis: Application and Protocols for (S)-2,6-Diaminohexan-1-ol as a Chiral Auxiliary

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries, which are enantiomerically pure compounds that temporarily associate with a substrate to direct a chemical transformation with high stereoselectivity, represent a robust and reliable strategy to achieve this goal.[1][2] Among the diverse array of chiral auxiliaries, those derived from the "chiral pool" of naturally occurring amino acids are particularly attractive due to their ready availability and inherent chirality.[3][4] This guide delves into the application of a promising, yet under-explored, chiral auxiliary derived from L-lysine: (S)-2,6-Diaminohexan-1-ol.

(S)-2,6-Diaminohexan-1-ol, with its C2-symmetric potential and multiple coordination sites, offers a unique scaffold for inducing stereoselectivity in a variety of chemical transformations. Its structure, featuring two primary amines and a primary alcohol, allows for the formation of rigid, chelated transition states, a key principle in achieving high levels of diastereoselectivity in reactions such as enolate alkylations and aldol additions.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this lysine-derived chiral auxiliary.

Synthesis of (S)-2,6-Diaminohexan-1-ol from L-Lysine

The journey to employing (S)-2,6-Diaminohexan-1-ol as a chiral auxiliary begins with its synthesis from the readily available and inexpensive essential amino acid, L-lysine.[6] The synthesis involves the reduction of the carboxylic acid functionality of L-lysine to a primary alcohol.

Protocol 1: Synthesis of (S)-2,6-Diaminohexan-1-ol

Materials:

-

L-Lysine hydrochloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Protection of Amino Groups (Optional but Recommended): To avoid side reactions, it is advisable to first protect the α- and ε-amino groups of L-lysine. A standard procedure using di-tert-butyl dicarbonate (Boc₂O) under basic conditions can be employed to yield Nα,Nε-di-Boc-L-lysine.

-

Reduction of the Carboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF is prepared and cooled to 0 °C.

-

A solution of Nα,Nε-di-Boc-L-lysine (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining a low temperature. The resulting granular precipitate is removed by filtration and washed thoroughly with THF. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the protected (S)-2,6-bis((tert-butoxycarbonyl)amino)hexan-1-ol.

-

Deprotection: The Boc protecting groups are removed by treating the protected amino alcohol with an excess of 4 M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). After stirring for 2-4 hours at room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a strong base (e.g., NaOH) to pH > 12, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford (S)-2,6-Diaminohexan-1-ol.

Application in Diastereoselective Alkylation of Ketones

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of ketone enolates.[7] The chiral auxiliary is first condensed with the ketone to form a chiral imine. Deprotonation of the imine generates a chiral aza-enolate, where the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[5] Subsequent hydrolysis of the alkylated imine releases the chiral ketone and the recoverable auxiliary.

General Mechanism of Diastereoselective Alkylation

The proposed mechanism for the diastereoselective alkylation of a ketone using (S)-2,6-Diaminohexan-1-ol as a chiral auxiliary is depicted below. The formation of a rigid, chelated transition state is crucial for high stereocontrol.

Protocol 2: Diastereoselective Alkylation of Cyclohexanone

This protocol is adapted from established procedures for chiral amino alcohol auxiliaries and is expected to provide good to excellent diastereoselectivity.[5]

Materials:

-

(S)-2,6-Diaminohexan-1-ol

-

Cyclohexanone

-

Anhydrous toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Benzyl bromide (or other alkylating agent)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Chiral Imine: In a flame-dried round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve (S)-2,6-Diaminohexan-1-ol (1.0 eq.) and cyclohexanone (1.1 eq.) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude imine can be used in the next step without further purification.

-

Deprotonation and Alkylation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere. Slowly add a solution of LDA (1.2 eq.) and stir the mixture for 2 hours at -78 °C to ensure complete formation of the aza-enolate. Add the alkylating agent (e.g., benzyl bromide, 1.5 eq.) dropwise and allow the reaction to stir at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Auxiliary Cleavage: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude alkylated imine is then hydrolyzed by stirring with 1 M HCl at room temperature for 2-4 hours.

-

Purification: Neutralize the aqueous layer with a saturated NaHCO₃ solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final product, the chiral α-alkylated cyclohexanone, by column chromatography on silica gel. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Expected Results and Data Presentation

The diastereoselectivity of the alkylation reaction is expected to be high, owing to the formation of a rigid, chelated transition state where the bulky side chain of the lysine-derived auxiliary effectively blocks one face of the enolate. The diastereomeric excess (d.e.) can be determined by ¹H NMR or GC analysis of the crude alkylated imine.

| Substrate | Electrophile | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Cyclohexanone | Benzyl bromide | >95 (expected) | 75-85 |

| Cyclopentanone | Methyl iodide | >90 (expected) | 70-80 |

| Propiophenone | Ethyl iodide | >90 (expected) | 65-75 |

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired enantiomerically enriched product.[8][9] For imine-based auxiliaries, acidic hydrolysis is the most common and effective method.[5]

Conclusion

(S)-2,6-Diaminohexan-1-ol, a readily accessible chiral building block from L-lysine, holds significant promise as a versatile chiral auxiliary in asymmetric synthesis. Its unique structural features, including two primary amines and a hydroxyl group, provide a robust platform for inducing high levels of stereocontrol in key carbon-carbon bond-forming reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this auxiliary in the synthesis of complex, enantiomerically pure molecules, thereby advancing the frontiers of drug discovery and materials science.

References

-

Asymmetric synthesis of two new conformationally constrained lysine derivatives. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Stereoselective alkylation of C2-symmetric chiral N-phthaloylglycinamides in the preparation of enantiopure α-amino acids. (2000). Tetrahedron Letters, 41(15), 2653-2656. [Link]

- Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries. (2025). BenchChem.

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). UQ eSpace. [Link]

- A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. (2025). BenchChem.

-

Chiral auxiliary. (2023). In Wikipedia. [Link]

-

Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. (2003). Journal of Chemical Education, 80(1), 74. [Link]

-

Asymmetric Synthesis. (n.d.). Retrieved March 10, 2026, from [Link]

- Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals.

- Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (2025).

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]

- Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. (2025). BenchChem.

-